molecular formula C12H17Cl2NO B2393365 4-{[4-(Chloromethyl)phenyl]methyl}morpholine hydrochloride CAS No. 1226917-12-9

4-{[4-(Chloromethyl)phenyl]methyl}morpholine hydrochloride

カタログ番号 B2393365
CAS番号: 1226917-12-9
分子量: 262.17
InChIキー: QBTAOZPJURTGME-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-{[4-(Chloromethyl)phenyl]methyl}morpholine hydrochloride” is a chemical compound with the CAS Number: 1226917-12-9 . It has a molecular weight of 262.18 and its IUPAC name is 4-(4-(chloromethyl)benzyl)morpholine hydrochloride . The compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for “4-{[4-(Chloromethyl)phenyl]methyl}morpholine hydrochloride” is 1S/C12H16ClNO.ClH/c13-9-11-1-3-12(4-2-11)10-14-5-7-15-8-6-14;/h1-4H,5-10H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“4-{[4-(Chloromethyl)phenyl]methyl}morpholine hydrochloride” is a powder . It has a molecular weight of 262.18 . The compound is typically stored at 4 degrees Celsius .

科学的研究の応用

  • Synthesis of Local Anesthetics and Antidepressants

    • 4-{[4-(Chloromethyl)phenyl]methyl}morpholine hydrochloride is used in the synthesis of local anesthetics like fomocaine (Erbocain), known for its high efficacy and low toxicity. A novel synthesis method for fomocaine, starting from 4-phenoxy-methyl-benzonitrile, avoids the C-chloromethylation step, which previously resulted in the formation of the o-chloromethyl derivative. This improvement in the synthesis process enhances the yield and quality of the local anesthetic (Oelschläger et al., 1977).
    • It is also involved in the synthesis of antidepressant compounds. For instance, 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, synthesized from 2-bromo-1-(3-fluorophenyl)-1-propanone, showed potential antidepressant activities in mice tests. This illustrates the compound's role in creating new therapeutic agents for mental health conditions (Tao Yuan, 2012).
  • Development of Neurokinin-1 Receptor Antagonists

    • Research on neurokinin-1 receptor antagonists for potential use in treating emesis and depression has involved derivatives of 4-{[4-(Chloromethyl)phenyl]methyl}morpholine hydrochloride. A specific compound, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, demonstrated high affinity and efficacy in pre-clinical tests related to these conditions (Harrison et al., 2001).
  • Creation of Antimicrobial and Antioxidant Agents

    • The compound plays a role in the synthesis of various agents with antimicrobial properties. For example, derivatives like 3-(4-butoxyphenyl)- and 3-[4-(3-methylbutoxy)phenyl]-1-(morpholin-4-yl)-2-phenylalkan-3-ols hydrochlorides have been synthesized and evaluated for their antibacterial activity. These compounds demonstrated significant antibacterial effects, particularly against gram-positive strains of microorganisms (Isakhanyan et al., 2014).
    • In the field of antioxidants, 2-hydroxy(alkoxy)-2-biphenyl-4-methyl-morpholine derivatives were synthesized, showing potent antioxidant activity. These compounds are being investigated for their potential biological action, influenced by free radical processes (Tani et al., 1994).
  • Development of Catalysts for Chemical Reactions

    • The compound has been used to synthesize N-{2-(arylchalcogeno)ethyl}morpholine/piperidine ligands, which, when reacted with Na2PdCl4, form complexes that serve as catalysts for the Heck reaction. These complexes have been found to be highly efficient, with turnover number (TON) values up to 18,200 and turnover frequency (TOF) up to 758 h−1. The study highlights the compound's importance in facilitating efficient chemical transformations (Singh et al., 2013).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively. The signal word for this compound is "Warning" .

特性

IUPAC Name

4-[[4-(chloromethyl)phenyl]methyl]morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.ClH/c13-9-11-1-3-12(4-2-11)10-14-5-7-15-8-6-14;/h1-4H,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTAOZPJURTGME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(Chloromethyl)phenyl]methyl}morpholine hydrochloride

CAS RN

1226917-12-9
Record name 4-{[4-(chloromethyl)phenyl]methyl}morpholine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。